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Compound of Interest

Compound Name: DL-AP5 sodium

Cat. No.: B12389879 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DL-2-Amino-5-phosphonopentanoic acid

sodium salt (DL-AP5 sodium), a cornerstone tool in neuropharmacology research. We will

delve into its core mechanism of action, present key quantitative data, and provide detailed

experimental protocols for its application in studying the central nervous system.

Core Concepts: Understanding DL-AP5 Sodium
DL-AP5 is a synthetic amino acid derivative that acts as a potent and selective competitive

antagonist of the N-methyl-D-aspartate (NMDA) receptor. It exerts its effects by competing with

the endogenous co-agonist glutamate at its binding site on the GluN2 subunits of the NMDA

receptor complex.[1][2] The sodium salt form of DL-AP5 offers enhanced solubility in aqueous

solutions, making it a convenient choice for a wide range of in vitro and in vivo experimental

paradigms.

DL-AP5 is a racemic mixture, containing both the D- and L-isomers of 2-amino-5-

phosphonopentanoic acid. The D-isomer, D-AP5, is the biologically active enantiomer,

exhibiting significantly higher potency as an NMDA receptor antagonist than the L-isomer, L-

AP5.[3] In fact, D-AP5 displays approximately 52-fold higher potency than L-AP5.[3]

The blockade of NMDA receptors by DL-AP5 prevents the influx of calcium ions (Ca²⁺) that

normally occurs upon receptor activation. This Ca²⁺ influx is a critical trigger for a multitude of

downstream signaling cascades that are fundamental to synaptic plasticity, the cellular
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mechanism underlying learning and memory.[4][5][6] Consequently, DL-AP5 is extensively

used to investigate and inhibit NMDA receptor-dependent processes, most notably long-term

potentiation (LTP).[7][8]

Quantitative Data and Physicochemical Properties
For reproducible and accurate experimental design, a clear understanding of the quantitative

aspects and physical characteristics of DL-AP5 sodium is essential.

Property Value Reference

Synonyms

DL-2-Amino-5-

phosphonovaleric acid sodium

salt, DL-APV sodium

[9]

Molecular Formula C₅H₁₁NNaO₅P

Molecular Weight 219.11 g/mol

Appearance White to off-white solid

Solubility Soluble in water to 100 mM

Storage

Store at room temperature,

desiccated. Stock solutions

should be stored at -20°C.

[9]

Purity ≥98%

CAS Number 1303993-72-7 [9]

Pharmacological Data:
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Parameter Compound Value Conditions Reference

Potency Ratio

(D-isomer vs. L-

isomer)

D-AP5 vs. L-AP5

~52-fold higher

potency for D-

AP5

[3]

IC₅₀ D-AP5 3.7 ± 0.32 µM

Antagonism of

40 µM NMDA in

cortical wedges

[10]

Order of Potency

(Displacement of

L-[³H]glutamate)

D-AP5 > DL-AP5

Crude

postsynaptic

densities from rat

brain

[11]

Effective

Concentration for

LTP Inhibition

DL-AP5 20-50 µM

Complete

blockade of

hippocampal

CA1 LTP

[7][8][12]

Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a

deeper understanding. The following diagrams, created using the DOT language, illustrate the

key signaling pathway affected by DL-AP5 and a typical experimental workflow.

NMDA Receptor Signaling Pathway Blockade by DL-AP5
The following diagram illustrates the central role of the NMDA receptor in synaptic plasticity and

how DL-AP5 intervenes in this pathway.
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NMDA receptor signaling pathway and DL-AP5 blockade.

Experimental Workflow: Investigating LTP Inhibition
This diagram outlines a typical workflow for an electrophysiology experiment designed to study

the effect of DL-AP5 on Long-Term Potentiation (LTP).
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Workflow for an LTP experiment with DL-AP5.
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Detailed Experimental Protocols
The following are detailed methodologies for key experiments utilizing DL-AP5 sodium.

In Vitro Electrophysiology: Long-Term Potentiation (LTP)
in Hippocampal Slices
This protocol describes the induction and recording of LTP in acute hippocampal slices and its

blockade by DL-AP5 sodium.

1. Preparation of Solutions:

Artificial Cerebrospinal Fluid (ACSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26

NaHCO₃, 1 MgSO₄, 2 CaCl₂, 10 D-glucose. Prepare fresh and continuously bubble with

carbogen (95% O₂ / 5% CO₂).

Cutting Solution (ice-cold, in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 7

MgCl₂, 0.5 CaCl₂, 10 D-glucose. Continuously bubble with carbogen.

DL-AP5 Sodium Stock Solution: Prepare a 50 mM stock solution in deionized water. Store

at -20°C. On the day of the experiment, dilute in ACSF to a final concentration of 50 µM.

2. Acute Hippocampal Slice Preparation:

Anesthetize a rodent (e.g., mouse or rat) according to approved institutional animal care and

use committee protocols.

Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold,

carbogenated cutting solution.

Isolate the hippocampus and prepare 300-400 µm thick transverse slices using a vibratome.

Transfer the slices to a holding chamber containing carbogenated ACSF at 32-34°C for at

least 30 minutes to recover.

After recovery, maintain the slices at room temperature in carbogenated ACSF until

recording.
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3. Electrophysiological Recording:

Transfer a single slice to the recording chamber of an upright microscope, continuously

perfused with carbogenated ACSF at a rate of 2-3 ml/min.

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in

the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials

(fEPSPs).[13]

Deliver baseline test pulses (e.g., 0.05 Hz) to evoke fEPSPs. Adjust the stimulation intensity

to elicit a response that is 30-40% of the maximal amplitude.

Record a stable baseline for at least 20-30 minutes.

4. LTP Induction and DL-AP5 Application:

After establishing a stable baseline, switch the perfusion to ACSF containing 50 µM DL-AP5
sodium (or vehicle for control experiments) and perfuse for at least 20 minutes.

Induce LTP using a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz

for 1 second, separated by 20 seconds.[7]

Continue recording fEPSPs for at least 60 minutes post-HFS.

5. Data Analysis:

Measure the initial slope of the fEPSPs.

Normalize the fEPSP slopes to the average baseline value.

Plot the normalized fEPSP slope over time to visualize the induction and maintenance of

LTP.

Compare the degree of potentiation in the control (vehicle) and DL-AP5 treated groups to

determine the effect of NMDA receptor blockade on LTP.

In Vitro Cellular Assay: Calcium Imaging
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This protocol outlines a method for measuring NMDA receptor-mediated calcium influx in

cultured neurons and its inhibition by DL-AP5 sodium.

1. Cell Culture and Dye Loading:

Culture primary hippocampal or cortical neurons on glass coverslips.

Load the cells with a calcium indicator dye, such as Fura-2 AM (2-5 µM), in a suitable buffer

(e.g., Hanks' Balanced Salt Solution - HBSS) for 30-45 minutes at 37°C.[14][15]

Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least

30 minutes.

2. Calcium Imaging:

Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope

equipped with a calcium imaging system.

Continuously perfuse the cells with a magnesium-free HBSS to relieve the voltage-

dependent magnesium block of the NMDA receptor.

Acquire baseline fluorescence images.

Stimulate the cells with NMDA (e.g., 50-100 µM) and glycine (co-agonist, e.g., 10 µM) to

induce calcium influx.

For the experimental group, pre-incubate the cells with DL-AP5 sodium (e.g., 50-100 µM)

for 5-10 minutes before co-application with NMDA and glycine.

Record the changes in intracellular calcium concentration, typically by measuring the ratio of

fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm for

Fura-2).[14]

3. Data Analysis:

Calculate the change in fluorescence ratio over time for individual cells.
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Quantify the peak calcium response to NMDA stimulation in the presence and absence of

DL-AP5.

Compare the responses to determine the inhibitory effect of DL-AP5 on NMDA receptor-

mediated calcium influx.

In Vivo Behavioral Study: Morris Water Maze
This protocol describes the use of the Morris Water Maze to assess the role of NMDA receptors

in spatial learning and memory, and the effect of DL-AP5 administration.

1. Animals and Surgical Preparation:

Use adult rodents (e.g., rats or mice) as subjects.

Surgically implant a guide cannula into the lateral ventricle for intracerebroventricular (ICV)

injections, allowing for the direct administration of DL-AP5 to the brain. Allow for a recovery

period of at least one week.

2. Morris Water Maze Apparatus:

A large circular pool (e.g., 1.5 m in diameter) filled with opaque water (e.g., using non-toxic

white paint) maintained at a constant temperature (e.g., 22 ± 1°C).

A hidden escape platform submerged just below the water surface.

Various distal visual cues are placed around the room and remain constant throughout the

experiment.

3. Behavioral Protocol:

Habituation: Allow the animals to swim freely in the pool for 60 seconds without the platform

on the day before training.

Acquisition Training:

Administer DL-AP5 sodium (e.g., 5-10 nmol in sterile saline) or vehicle via ICV injection

15-30 minutes before the training session each day.
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Conduct 4 trials per day for 5 consecutive days.

In each trial, release the animal into the pool from one of four randomized starting

positions, facing the wall.

Allow the animal to search for the hidden platform for a maximum of 60 seconds. If the

animal finds the platform, allow it to remain there for 15-30 seconds. If it fails to find the

platform within 60 seconds, gently guide it to the platform.

Record the escape latency (time to find the platform) and the path length using a video

tracking system.

Probe Trial:

24 hours after the final training trial, remove the platform from the pool.

Administer DL-AP5 or vehicle as before.

Allow the animal to swim freely for 60 seconds.

Record the time spent in the target quadrant (where the platform was previously located).

4. Data Analysis:

Analyze the escape latency and path length across the training days to assess learning.

Compare the performance of the DL-AP5 and vehicle groups to determine the effect of

NMDA receptor blockade on spatial learning.

In the probe trial, compare the time spent in the target quadrant between the groups to

assess spatial memory consolidation and retrieval.

Conclusion
DL-AP5 sodium remains an indispensable tool for neuropharmacologists. Its well-

characterized mechanism as a competitive NMDA receptor antagonist, coupled with its ease of

use in a variety of experimental settings, allows for the precise dissection of the role of NMDA

receptors in a vast array of neurological processes. This guide provides a foundational
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understanding and practical protocols to empower researchers in their exploration of the

complexities of the central nervous system. As with any pharmacological agent, careful

experimental design, appropriate controls, and thorough data analysis are paramount for

generating robust and meaningful results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The 1980s: d-AP5, LTP and a Decade of NMDA Receptor Discoveries - PMC
[pmc.ncbi.nlm.nih.gov]

2. Structural insights into competitive antagonism in NMDA receptors - PMC
[pmc.ncbi.nlm.nih.gov]

3. DL-AP5 Sodium salt | NMDA Receptors | Tocris Bioscience [tocris.com]

4. NMDA receptor-dependent signaling pathways that underlie amyloid beta-protein
disruption of LTP in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. CaMKII translocation requires local NMDA receptor-mediated Ca2+ signaling - PMC
[pmc.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

8. researchgate.net [researchgate.net]

9. usbio.net [usbio.net]

10. A comparison between the in vivo and in vitro activity of five potent and competitive
NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

11. Comparison of L-[3H]glutamate, D-[3H]aspartate, DL-[3H]AP5 and [3H]NMDA as ligands
for NMDA receptors in crude postsynaptic densities from rat brain - PubMed
[pubmed.ncbi.nlm.nih.gov]

12. DL-AP5 sodium salt | NMDA receptor antagonist | Hello Bio [hellobio.com]

13. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential
Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b12389879?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6420420/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6420420/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3997178/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3997178/
https://www.tocris.com/products/dl-ap5-sodium-salt_3693
https://pubmed.ncbi.nlm.nih.gov/19170166/
https://pubmed.ncbi.nlm.nih.gov/19170166/
https://www.researchgate.net/publication/7524987_NMDA_Receptor_Subunit_Composition_Controls_Synaptic_Plasticity_by_Regulating_Binding_to_CaMKII
https://pmc.ncbi.nlm.nih.gov/articles/PMC1698876/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1698876/
https://www.researchgate.net/figure/nhibition-of-LTP-by-the-NMDA-receptor-antagonist-D-AP5-and-region-specific-features-of_fig4_242314582
https://www.researchgate.net/figure/nduction-of-LTP-in-the-basolateral-amygdala-A-The-effect-of-AP5-50mm-a-competitive_fig3_12372686
https://www.usbio.net/biochemicals/255161/DLAP5-Sodium-Salt
https://pubmed.ncbi.nlm.nih.gov/2905186/
https://pubmed.ncbi.nlm.nih.gov/2905186/
https://pubmed.ncbi.nlm.nih.gov/2881792/
https://pubmed.ncbi.nlm.nih.gov/2881792/
https://pubmed.ncbi.nlm.nih.gov/2881792/
https://hellobio.com/dlap5-sodium-salt.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5291724/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5291724/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12389879?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


14. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer
Nature Experiments [experiments.springernature.com]

15. Calcium Imaging in mDA neurons [protocols.io]

To cite this document: BenchChem. [An In-depth Technical Guide to DL-AP5 Sodium for
Neuropharmacology Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12389879#dl-ap5-sodium-for-beginners-in-
neuropharmacology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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